molecular formula C13H18N2O B13876173 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide

5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide

Cat. No.: B13876173
M. Wt: 218.29 g/mol
InChI Key: VQQZQZHRYOAAAO-UHFFFAOYSA-N
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Description

5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzoic acid and cyclopropylmethylamine.

    Amidation Reaction: The 2-ethylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with cyclopropylmethylamine to form the desired benzamide.

    Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through various methods, including nitration followed by reduction or direct amination using suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The amino group at the 5-position can participate in substitution reactions with electrophiles, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(methyl)-2-ethylbenzamide
  • 5-amino-N-(ethyl)-2-ethylbenzamide
  • 5-amino-N-(propyl)-2-ethylbenzamide

Comparison

Compared to its similar compounds, 5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide is unique due to the presence of the cyclopropylmethyl group. This group can impart different steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets. The cyclopropylmethyl group can also enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-amino-N-(cyclopropylmethyl)-2-ethylbenzamide

InChI

InChI=1S/C13H18N2O/c1-2-10-5-6-11(14)7-12(10)13(16)15-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3,(H,15,16)

InChI Key

VQQZQZHRYOAAAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(=O)NCC2CC2

Origin of Product

United States

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